molecular formula C34H32N4O2 B577856 Telmisartán EP Impureza B Éster Metílico CAS No. 1338830-37-7

Telmisartán EP Impureza B Éster Metílico

Número de catálogo: B577856
Número CAS: 1338830-37-7
Peso molecular: 528.6 g/mol
Clave InChI: WJRRPROEHFGSPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “4’-[(1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” is a complex organic molecule. It is related to Telmisartan, a medication used for the treatment of high blood pressure . The 1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole part of the molecule is used as an intermediate product in the large-scale synthesis of Telmisartan .


Molecular Structure Analysis

The molecular formula of the compound is C33H30N4O2, and it has a molecular weight of 514.62 . The structure contains several functional groups, including a biphenyl group, a benzimidazole group, and a carboxylic acid ester group .

Aplicaciones Científicas De Investigación

Mejora de la solubilidad y la velocidad de disolución

Telmisartán, el compuesto principal del Telmisartán EP Impureza B Éster Metílico, es un potente fármaco antihipertensivo con muy baja solubilidad acuosa, especialmente en un pH que oscila entre 3 y 9 . Esto da como resultado una biodisponibilidad deficiente. Se ha realizado investigación para mejorar la solubilidad y la velocidad de disolución de Telmisartán sin necesidad de costosos procedimientos de varios pasos y sin incluir alcalinizantes .

Modificación de la síntesis

Se ha investigado la modificación de la síntesis de Telmisartán, un fármaco antihipertensivo . Esta investigación tiene como objetivo superar muchas de las desventajas asociadas con las síntesis informadas anteriormente .

Patrón de referencia para el análisis

El this compound se utiliza como patrón de referencia para el análisis de Telmisartán . Esto es importante para garantizar la calidad y la pureza del fármaco.

Perfilado de impurezas

Este compuesto se utiliza en el perfilado de impurezas de Telmisartán según los límites y valores umbral especificados por las respectivas legislaciones de fármacos, la FDA y las directrices de farmacopeas durante la producción comercial de Telmisartán y sus formulaciones relacionadas .

Intermedio en la síntesis a gran escala

El 1,7’-Dimetil-2’-propil[2,5’-bi-1H-benzimidazol]-1’-il)metil][1,1’-bifenil]-2-ácido carboxílico Éster Metílico se utiliza como producto intermedio en la síntesis a gran escala de Telmisartán . <a data-citationid="324f91fc

Análisis Bioquímico

Biochemical Properties

It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .

Molecular Mechanism

Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Temporal Effects in Laboratory Settings

Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .

Metabolic Pathways

Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, is known to have effects on various subcellular compartments .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of compound '4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester' can be achieved through a multi-step process involving the synthesis of various intermediates.", "Starting Materials": [ "2-aminobenzimidazole", "2-bromo-1,1'-biphenyl", "2,4-dimethyl-1H-benzimidazole", "2-bromo-5-nitrobenzoic acid", "methyl propionate", "potassium carbonate", "copper(I) iodide", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "methanol", "ethyl acetate", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole", "React 2-bromo-1,1'-biphenyl with 2-aminobenzimidazole in the presence of copper(I) iodide and potassium carbonate in DMF at 100°C to obtain 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole", "Step 2: Synthesis of 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole", "React 2,4-dimethyl-1H-benzimidazole with 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole in the presence of palladium on carbon and hydrogen gas in DMF at room temperature to obtain 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole", "Step 3: Synthesis of 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole", "React 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole with 2,4-dimethyl-1H-benzimidazole in the presence of palladium on carbon and hydrogen gas in DMF at room temperature to obtain 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole", "Step 4: Synthesis of 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid", "React 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole with 2-bromo-5-nitrobenzoic acid in the presence of triethylamine and palladium on carbon in DMF at 100°C to obtain 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid", "Step 5: Synthesis of 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid", "React 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid with acetic acid and hydrogen peroxide in the presence of palladium on carbon in methanol at room temperature to obtain 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid", "Step 6: Synthesis of 4'-[(1,7-dimethyl-2-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid methyl ester", "React 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid with methanol and sodium borohydride in the presence of sodium hydroxide in dichloromethane and diethyl ether at room temperature to obtain 4'-[(1,7-dimethyl-2-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid methyl ester" ] }

Número CAS

1338830-37-7

Fórmula molecular

C34H32N4O2

Peso molecular

528.6 g/mol

Nombre IUPAC

methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate

InChI

InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3

Clave InChI

WJRRPROEHFGSPK-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C

SMILES canónico

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.